molecular formula C11H13NS B1206014 4-Phenylbutyl isothiocyanate CAS No. 61499-10-3

4-Phenylbutyl isothiocyanate

Cat. No. B1206014
CAS RN: 61499-10-3
M. Wt: 191.29 g/mol
InChI Key: CCBQOLFAKKAMLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanates, such as 4-Phenylbutyl isothiocyanate, can be achieved through several methods. A notable approach involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide, either via a one-pot process or a two-step approach. This method has been found to be versatile, effective for preparing alkyl, electron-rich aryl, highly electron-deficient aryl, and heterocyclic isothiocyanates (Li et al., 2013). Another efficient synthesis method involves the replacement reaction of phenyl isothiocyanate with corresponding amines, offering advantages such as low toxicity, safety, less by-products, and simplicity, which suggests its potential for industrial production of complex isothiocyanates (Zhu & Li, 2021).

Molecular Structure Analysis

The molecular structure of 4-Phenylbutyl isothiocyanate features a central CNC(=S)O group that is essentially planar, indicating a specific arrangement of atoms that can influence its reactivity and interactions with other molecules. In crystal structures, molecules of isothiocyanates can be connected via N-H⋯S interactions, highlighting the importance of these elements in determining the compound's structural characteristics (Jian et al., 2006).

Chemical Reactions and Properties

Isothiocyanates, including 4-Phenylbutyl isothiocyanate, participate in a range of chemical reactions that underscore their utility in synthetic chemistry. For instance, aryl radicals can react with phenyl isothiocyanate derivatives through novel radical cascade reactions, forming complex structures such as thiochromeno[2,3-b]indoles via competitive [4 + 2] and [4 + 1] radical annulations. The outcomes of these reactions are influenced by the substituents on the aryl group, which can affect the regioselectivity and yields of the products (Benati et al., 2003).

Physical Properties Analysis

The physical properties of 4-Phenylbutyl isothiocyanate, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments and applications. However, specific details on these properties require further exploration through dedicated research.

Chemical Properties Analysis

The chemical properties of 4-Phenylbutyl isothiocyanate, including its reactivity, stability, and interactions with various chemical agents, play a crucial role in its applications in organic synthesis and potential industrial uses. Isothiocyanates' ability to undergo reactions with amines to form thioureas or with alcohols to form thiocarbamates highlights their versatility and importance in chemical synthesis (Rong et al., 2021).

Scientific Research Applications

Anticancer Properties

4-Phenylbutyl isothiocyanate (PBITC) and its analogs have shown promise in cancer research. Studies have found that phenylbutyl isoselenocyanate, a selenium-substituted isothiocyanate analog of PBITC, can induce apoptosis in prostate cancer cells. It works by increasing reactive oxygen species, leading to the suppression of androgen receptor signaling and the activation of p53-mediated apoptosis pathways (Wu et al., 2018). Another study highlighted the anticancer potential of natural and synthetic isothiocyanates, including phenylbutyl-ITC, against liver and prostate cancer cells in vitro. These compounds were effective in reducing cell viability, migration, invasion, and inducing apoptosis (Crowley et al., 2019).

Antimicrobial Applications

Isothiocyanates, including phenyl isothiocyanate (PITC), have been explored for antimicrobial applications. For instance, PITC was covalently bonded to the surface of microfibrillated cellulose to create contact-active antimicrobial surfaces. This approach demonstrated strong antimicrobial activity against gram-positive bacteria under static conditions, indicating potential for packaging applications (Saini et al., 2015).

Chemical and Material Science

In the field of chemical and material science, isothiocyanates have been used in various ways. For example, the reactivity and selectivity of phenyl- and benzyl isothiocyanate were studied for specific labeling of biomolecules with fluorescent dyes, important in target discovery and diagnostics (Petri et al., 2020). Furthermore, phenyl-tolane isothiocyanate liquid crystal compounds were synthesized and investigated for their high birefringence and fast response properties in liquid crystal optic devices (Peng et al., 2016).

Biomedical Research and Drug Development

Isothiocyanates like 4-phenylbutyric acid (4-PBA) have been explored in biomedical research. 4-PBA, used clinically for urea cycle disorders, has been studied for its potential as a low-molecular-weight chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress (Kolb et al., 2015). Additionally, 4-PBA has been investigated for its potential in promoting plant regeneration, acting as an auxin by being converted to phenylacetic acid, a known natural auxin (Iwase et al., 2022).

properties

IUPAC Name

4-isothiocyanatobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBQOLFAKKAMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210463
Record name 4-Phenylbutyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbutyl isothiocyanate

CAS RN

61499-10-3
Record name (4-Isothiocyanatobutyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61499-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylbutyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061499103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylbutyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isothiocyanato-4-phenylbutane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
HY Son, A Nishikawa, F Furukawa, IS Lee, T Ikeda… - Cancer letters, 2000 - Elsevier
The modifying effects of dietary 4-phenylbutyl isothiocyanate (PBITC), given during the initiation stage of carcinogenesis, were investigated in hamsters treated with N-nitrosobis(2-…
Number of citations: 18 www.sciencedirect.com
R Yu, JJ Jiao, JL Duh, TH Tan, ANT Kong - Cancer Research, 1996 - AACR
… and 4-phenylbutyl isothiocyanate stimulated transient activations. The responsiveness of JNK1 to PEITC, 3-phenylpropyl isothiocyanate, and 4-phenylbutyl isothiocyanate suggests the …
Number of citations: 141 aacrjournals.org
KI Eklind, MA Morse, FL Chung - Carcinogenesis, 1990 - academic.oup.com
… isothiocyanate and benzyl isothiocyanate (BITC) were inactive, the longer chain homologs 3-phenylpropyl isothiocyanate and 4-phenylbutyl isothiocyanate were more potent than …
Number of citations: 92 academic.oup.com
K Okazaki, T Umemura, T Imazawa… - Cancer …, 2003 - Wiley Online Library
… In laboratory animals, several isothiocyanates, including BITC, phenethyl isothiocyanate (PEITC), 3-phenylpropyl isothiocyanate and 4phenylbutyl isothiocyanate, have been shown to …
Number of citations: 24 onlinelibrary.wiley.com
T Okamura, T Umemura, T Inoue… - Journal of agricultural …, 2013 - ACS Publications
The modifying effects of 4-methylthio-3-butenyl isothiocyanate (MTBITC) and curcumin were investigated in N-nitrosobis(2-oxopropyl)amine (BOP)-initiated hamsters. Male 6-week-old …
Number of citations: 24 pubs.acs.org
S Afsharypuor, M Salehi - Journal of Essential Oil Research, 2008 - Taylor & Francis
… (4.9%) and 4-phenylbutyl isothiocyanate (3.2%), while the main volatile constituents of the stems were 2-phenylethyl isothiocyanate (83.5%), 4-phenylbutyl isothiocyanate (6.9%), …
Number of citations: 14 www.tandfonline.com
M Khan, H Ciolino - Cancer Prevention Research, 2010 - AACR
Epidemiological studies have demonstrated a protective association between dietary intake of cruciferous vegetables and the incidence of renal cell carcinoma. Isothiocyanates (ITCs) …
Number of citations: 0 aacrjournals.org
MA Morse, KI Eklind, SG Amin, SS Hecht… - …, 1989 - academic.oup.com
… that had previously not been evaluated for their inhibitory potential: 3-phenylpropyl isothiocyanate (PPITQ, and the newly synthesized isothiocyanates, 4-phenylbutyl isothiocyanate (…
Number of citations: 137 academic.oup.com
K Okazaki, M Yamagishi, HY Son, T Imazawa… - Nutrition and …, 2002 - Taylor & Francis
… Several isothiocyanates, including BITC, phenethyl isothiocyanate (PEITC), 3-phenylpropyl isothiocyanate, and 4-phenylbutyl isothiocyanate, have been shown to be effective inhibitors …
Number of citations: 42 www.tandfonline.com
SS Hecht, MA Morse, KI Eklind… - Experimental lung …, 1991 - Taylor & Francis
… Thus, 3-phenylpropyl isothiocyanate and 4-phenylbutyl isothiocyanate blocked NNK induced lung tumor formation in A/J mice. Lower doses of longer chain arylalkyl isothiocyanates …
Number of citations: 21 www.tandfonline.com

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